molecular formula C19H19ClN4O2 B2624870 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 1923094-12-5

1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2624870
CAS No.: 1923094-12-5
M. Wt: 370.84
InChI Key: WGBBRTJCLHNNLY-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole ring, followed by the introduction of the chlorophenyl and hydroxyethyl groups. The reaction conditions may vary, but common reagents include hydrazine derivatives, aldehydes, and chlorinated aromatic compounds. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired product in pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole compound with broad-spectrum antifungal activity.

    Itraconazole: Known for its use in treating fungal infections.

Uniqueness

1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific structural features, such as the chlorophenyl and hydroxyethyl groups. These modifications can enhance its biological activity and selectivity compared to other triazole derivatives. The compound’s versatility in undergoing various chemical reactions also makes it a valuable tool in synthetic chemistry.

Biological Activity

The compound 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes various research findings to elucidate the biological activity of this specific triazole derivative.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H19ClN4O2\text{C}_{17}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{2}

The biological activity of triazole derivatives is often attributed to their ability to interact with specific cellular targets. The 1H-1,2,4-triazole ring system allows for hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cell Cycle Arrest : Compounds similar to the target compound have shown the ability to induce G1 phase arrest in leukemia cell lines. This was evidenced by a study where certain triazole derivatives led to an increase in caspase-3 cleavage, indicating apoptosis in cancer cells .
  • Selectivity : The selectivity of these compounds towards cancer cells over normal cells has been demonstrated. In vitro studies indicated that human peripheral blood mononuclear cells were less sensitive to these compounds compared to leukemia cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
11gK562 (CML)15Apoptosis via caspase activation
6gCCRF-SB (ALL)20G1 phase arrest
11eCCRF-SB (ALL)25Cytotoxic effects

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored:

  • Broad Spectrum Activity : Studies have shown that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
  • Comparison with Standard Antibiotics : In comparative studies, some triazole derivatives demonstrated efficacy comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

Table 2: Antimicrobial Activity Overview

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
11gStaphylococcus aureus32 µg/mL
6gEscherichia coli64 µg/mL

Case Studies

Several case studies have investigated the biological activity of triazole derivatives:

  • Study on Leukemia Cells : A study evaluated the effects of various triazole derivatives on chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of a series of triazole derivatives against a panel of bacterial strains. Results showed promising activity against resistant strains of bacteria .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-[(4-methylphenyl)methyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-13-2-4-14(5-3-13)10-21-19(26)18-22-12-24(23-18)11-17(25)15-6-8-16(20)9-7-15/h2-9,12,17,25H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBBRTJCLHNNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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